molecular formula C18H22N4O3 B2588732 N-(4-methoxyphenethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2034280-95-8

N-(4-methoxyphenethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No. B2588732
CAS RN: 2034280-95-8
M. Wt: 342.399
InChI Key: FVEQFFSWDZNGDU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MP-10 and belongs to the class of pyrrolidine carboxamides. MP-10 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for therapeutic interventions.

Scientific Research Applications

Antitubercular and Antibacterial Activities

A novel series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, including compounds with structural similarities to N-(4-methoxyphenethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide, were designed, synthesized, and evaluated for their antitubercular and antibacterial activities. Some of these compounds exhibited potent anti-TB activity and significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. This research indicates the potential of such compounds in developing new antitubercular and antibacterial agents (Bodige et al., 2019).

Kinase Inhibition for Cancer Therapy

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating excellent in vivo efficacy and favorable pharmacokinetic profiles. These findings underscore the therapeutic potential of pyridine- and pyrazinecarboxamide derivatives in targeting the Met kinase superfamily, which is critical in cancer pathogenesis (Schroeder et al., 2009).

Synthesis and Cytotoxicity Evaluation

Derivatives of pyrazolo[1,5-a]pyrimidines and Schiff bases, incorporating the methoxyphenyl group, were synthesized and their structures confirmed through various analytical methods. These compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential as candidates for further investigation in cancer treatment (Hassan et al., 2014).

ATM Kinase Inhibition

A series of 3-quinoline carboxamides, including structural analogs of the compound of interest, were optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds showed potent and selective inhibition of ATM kinase, with properties suitable for oral administration, indicating their potential in therapeutic applications related to DNA damage response pathways (Degorce et al., 2016).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-pyrazin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-4-2-14(3-5-15)6-8-21-18(23)22-11-7-16(13-22)25-17-12-19-9-10-20-17/h2-5,9-10,12,16H,6-8,11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEQFFSWDZNGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide

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